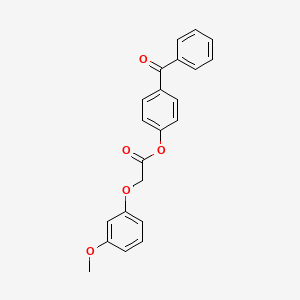

4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters. It is commonly referred to as Benzoylphenyl Methoxyphenoxyacetate. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Mécanisme D'action

In general, esters are known to undergo reactions such as hydrolysis, reduction, and nucleophilic substitution. The benzylic position in this compound could potentially undergo free radical reactions . The presence of the methoxyphenoxy group might influence the compound’s solubility and its interaction with biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate typically involves the esterification of 4-benzoylphenol with 2-(3-methoxyphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylphenyl carboxylic acid, while reduction can produce benzoylphenyl methoxyphenoxyethanol.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate. For instance, derivatives of similar structures have shown promising results against various cancer cell lines:

- Case Study: HDAC Inhibitors

- A series of compounds based on structural modifications of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 to 11 μM. These findings suggest that similar modifications to this compound could yield potent HDAC inhibitors, which are crucial in cancer therapy .

Structure-Activity Relationship Studies

The design and synthesis of novel compounds based on the structure of this compound have been explored to optimize their biological activity. For example, modifications that enhance lipophilicity or alter functional groups can significantly impact the efficacy and selectivity of these compounds against specific cancer types .

Liquid Crystals

Compounds similar to this compound have been investigated for their liquid crystal properties. The synthesis and characterization of liquid crystal compounds reveal their potential use in display technologies due to their unique thermal and optical properties:

- Case Study: Liquid Crystal Characterization

Synthesis Techniques

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Acetic anhydride, phenols | Reflux in dichloromethane | Varies based on conditions |

| Hydrolysis | Sodium hydroxide | Room temperature | High yields reported |

These methods are crucial for producing high-quality compounds for further research and application.

Future Research Directions

Ongoing research is focused on exploring the full potential of this compound in various fields:

- Investigating its mechanism of action as an anticancer agent.

- Exploring its properties as a liquid crystal material for advanced display technologies.

- Developing more efficient synthetic routes to enhance yield and reduce environmental impact.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Benzoylphenyl acetate

- 2-(3-Methoxyphenoxy)acetic acid

- 4-Benzoylphenyl 2-(4-methoxyphenoxy)acetate

Uniqueness

4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Activité Biologique

4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a benzoyl group attached to a phenyl ring, which is further substituted with a methoxyphenoxy group. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

- Case Study : A study on anthraquinone analogs demonstrated that structural modifications can enhance cytotoxicity against acute lymphatic leukemia cells, suggesting that similar modifications in 4-benzoylphenyl derivatives could yield potent anticancer agents .

The mechanism through which these compounds exert their effects often involves the modulation of key signaling pathways associated with cancer cell proliferation and metastasis. For example, the inhibition of integrin α7 has been linked to reduced metastasis in hepatocellular carcinoma cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in leukemia cells | |

| Antimetastatic | Inhibition of migration in Huh7 cells | |

| Enzyme Inhibition | Modulation of p53 signaling |

Research Findings

- Cytotoxicity : In vitro studies have shown that 4-benzoylphenyl derivatives can reduce cell viability in cancer cell lines significantly. For instance, treatment with certain concentrations resulted in IC50 values indicating substantial cytotoxic effects .

- Metastasis Inhibition : The compound has demonstrated potential in inhibiting the migration and invasion of cancer cells, as evidenced by scratch motility assays and Boyden chamber assays .

- Selectivity : The selectivity of these compounds for cancerous over non-cancerous cells has been noted, suggesting a favorable therapeutic index for potential drug development .

Propriétés

IUPAC Name |

(4-benzoylphenyl) 2-(3-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c1-25-19-8-5-9-20(14-19)26-15-21(23)27-18-12-10-17(11-13-18)22(24)16-6-3-2-4-7-16/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKRLETTZLSUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.